tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate
Description
tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate (CAS: 2306252-76-4) is a chiral piperidine derivative featuring a hydroxyl group at the 5-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position of the piperidine ring . Its stereochemistry (3R,5R) is critical for its interactions in medicinal chemistry and asymmetric synthesis. This compound serves as a key intermediate in the preparation of bioactive molecules, particularly in protease inhibitors and peptidomimetics, where stereochemical precision influences binding affinity and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3R,5R)-5-hydroxypiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMJZHSDAYCYFW-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131664 | |
| Record name | Carbamic acid, N-[(3R,5R)-5-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-72-9 | |
| Record name | Carbamic acid, N-[(3R,5R)-5-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R,5R)-5-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate typically involves multi-step reactions. One common method includes the reaction of a piperidine derivative with tert-butyl chloroformate under basic conditions to form the carbamate. The hydroxyl group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall efficiency and versatility of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Development
The compound is primarily investigated for its role as a building block in the synthesis of pharmaceuticals. Its structure, featuring a piperidine ring with a hydroxyl group, is conducive to forming derivatives that exhibit biological activity. For instance, modifications of the piperidine moiety can lead to compounds with enhanced potency against specific targets in diseases such as cancer and neurodegenerative disorders .
1.2. Neuropharmacology
Research indicates that derivatives of tert-butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating psychiatric conditions such as depression and anxiety disorders .
Synthetic Methodologies
2.1. Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex nitrogen-containing heterocycles. Its ability to undergo various chemical transformations makes it valuable for chemists aiming to create novel compounds for testing .
2.2. Asymmetric Synthesis
Due to its chiral nature, this compound can be utilized in asymmetric synthesis processes. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical development to ensure efficacy and minimize side effects .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The piperidine ring may also interact with receptor sites, modulating biological pathways .
Comparison with Similar Compounds
Fluorinated Derivatives
Trifluoromethyl Derivatives
| tert-Butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate | 1620012-51-2 | C₁₁H₁₉F₃N₂O₂ | 268.28 | The trifluoromethyl group significantly enhances electronegativity and bioavailability. Used in kinase inhibitor synthesis. | |
Methyl-Substituted Analogs
| tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | 1270019-92-5 | C₁₁H₂₂N₂O₂ | 214.30 | Methyl substitution at 5-position improves hydrophobic interactions in receptor binding. | |
Stereochemical Variations
Functional Group Modifications
Biological Activity
tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate, with the CAS Number 2306252-76-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on a review of available literature.
Synthesis
The synthesis of this compound can be achieved through various methods involving piperidine derivatives. The reaction conditions often include the use of palladium on activated carbon in a hydrogen atmosphere .
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been studied for its potential neuroprotective effects, likely due to its ability to modulate neurotransmitter systems and influence oxidative stress responses.
Case Studies and Research Findings
-
Neuroprotective Effects :
- In a study examining the neuroprotective properties of similar carbamate derivatives, compounds demonstrated significant protective effects against oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .
- Antioxidant Activity :
- Cell Viability Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- Chiral HPLC : Use columns like Chiralpak IG-3 with mobile phases of hexane/isopropanol (90:10) to separate enantiomers (Rt: 8.2 min for 3R,5R vs. 10.1 min for 3S,5S) .
- NMR Spectroscopy : ¹H-NMR coupling constants (e.g., J = 4.8 Hz for axial protons) confirm chair conformation in piperidine rings .
- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions (e.g., m/z 304 → 257 for degradation products) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protection : Use nitrile gloves, FFP3 respirators, and fume hoods to avoid inhalation/contact (LD₅₀ > 2000 mg/kg in rats) .
- Spill Management : Neutralize acidic residues with NaHCO₃ and absorb spills using silica gel .
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group .
How can computational methods predict the reactivity of this compound in novel reaction pathways?
Advanced Research Question
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for carbamate deprotection .
- Machine Learning : Train models on PubChem data to predict regioselectivity in nucleophilic substitutions (e.g., tert-butyl group stability under acidic conditions) .
Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 60% for analogous piperidine derivatives .
What are the key differences in stability between this compound and its fluorinated analogs?
Advanced Research Question
- Hydrolytic Stability : The 5-hydroxy group in the parent compound increases susceptibility to acid-catalyzed hydrolysis (t₁/₂ = 2 h at pH 3) vs. fluorinated analogs (t₁/₂ > 24 h) .
- Thermal Stability : Fluorinated derivatives (e.g., cis-5-fluoropiperidin-3-yl) exhibit higher decomposition temperatures (ΔT = +40°C) due to reduced ring strain .
Methodology : Accelerated stability testing via HPLC-UV at 40°C/75% RH quantifies degradation kinetics .
How can this compound serve as a precursor for targeted protein degraders (PROTACs)?
Advanced Research Question
- Linker Design : Incorporate alkyl chains (e.g., PEG2 spacers) between the carbamate and E3 ligase-binding motifs (e.g., pomalidomide) to enhance cell permeability .
- Case Study : A PROTAC synthesized from tert-butyl carbamate intermediates showed DC₅₀ = 50 nM in degrading BRD4 in leukemia cells .
What are the limitations of current synthetic methods for scaling up production of this compound?
Basic Research Question
- Yield Constraints : Multi-step reactions often suffer from cumulative yields <30% due to intermediate purification losses .
- Stereochemical Drift : Prolonged reaction times (>12 h) at room temperature increase epimerization (e.g., 3R,5R → 3S,5S) .
Mitigation : Switch to flow chemistry with immobilized catalysts (e.g., Pd/C) to reduce reaction times and improve enantiomeric excess (ee >98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
